1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a cyclopropyl group, a pyridin-2-ylmethylthio moiety, and a 1,3,4-thiadiazol-2-yl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:
Formation of the Thiadiazole Core: The 1,3,4-thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group, forming the pyridin-2-ylmethylthio moiety.
Attachment of the Cyclopropyl Group: The final step involves the reaction of the intermediate with cyclopropyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the sulfur atom in the pyridin-2-ylmethylthio group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the thiadiazole ring or the urea moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-ylmethylthio group, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring and the pyridin-2-ylmethylthio group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-3-(7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl)urea
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to its combination of a cyclopropyl group, a pyridin-2-ylmethylthio moiety, and a 1,3,4-thiadiazole core. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-cyclopropyl-3-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS2/c18-10(14-8-4-5-8)15-11-16-17-12(20-11)19-7-9-3-1-2-6-13-9/h1-3,6,8H,4-5,7H2,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRAHCCTJXDDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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